

spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N'-(4-fluorophenyl)butanediamide

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Spectroscopic Analysis of N'-(4-fluorophenyl)butanediamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **N'-(4-fluorophenyl)butanediamide**, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

N'-(4-fluorophenyl)butanediamide, also known as N-(4-fluorophenyl)succinamide, is an aromatic amide derivative. The presence of a fluorine atom on the phenyl ring and the succinamide backbone imparts specific chemical and physical properties that can be elucidated through various spectroscopic techniques.

Molecular Formula: $C_{10}H_{10}FN_2O_2$ Molecular Weight: 210.19 g/mol

Spectroscopic Data

While direct experimental spectra for **N'-(4-fluorophenyl)butanediamide** are not readily available in the public domain, the following data tables summarize the expected spectral characteristics based on the analysis of analogous compounds, including N-aryl amides and fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Amide N-H
~7.6	Doublet of doublets	2H	Aromatic C-H (ortho to NH)
~7.2	Doublet of doublets	2H	Aromatic C-H (ortho to F)
~2.6	Singlet	4H	Methylene C-H (succinamide)

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~172	Carbonyl C=O
~158 (d, $^1\text{JCF} \approx 240$ Hz)	Aromatic C-F
~136 (d, $^4\text{JCF} \approx 3$ Hz)	Aromatic C-NH
~121 (d, $^3\text{JCF} \approx 8$ Hz)	Aromatic C-H (ortho to NH)
~115 (d, $^2\text{JCF} \approx 22$ Hz)	Aromatic C-H (ortho to F)
~31	Methylene C-H

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, sharp	N-H stretch (amide)[1]
~3100-3000	Medium	Aromatic C-H stretch[2]
~2950-2850	Medium	Aliphatic C-H stretch
~1670	Strong	C=O stretch (Amide I band)[1][3]
~1550	Strong	N-H bend (Amide II band)[1][3]
~1510	Strong	Aromatic C=C stretch
~1220	Strong	C-N stretch[4]
~1160	Strong	C-F stretch
~830	Strong	Aromatic C-H bend (para-disubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
210	High	[M] ⁺ (Molecular ion)
111	High	[F-C ₆ H ₄ -NH] ⁺
95	Medium	[F-C ₆ H ₄] ⁺
55	High	[O=C-CH ₂ -CH ₂] ⁺

Experimental Protocols

The following protocols describe the synthesis of **N'-(4-fluorophenyl)butanediamide** and the procedures for its spectroscopic analysis.

Synthesis of N'-(4-fluorophenyl)butanediamide

This synthesis is a two-step process involving the formation of N-(4-fluorophenyl)succinamic acid followed by cyclization to the imide. A similar procedure has been described for related compounds[5][6].

Step 1: Synthesis of N-(4-fluorophenyl)succinamic acid

- Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as toluene.
- Add a solution of 4-fluoroaniline (1.0 eq) in the same solvent dropwise to the succinic anhydride solution with constant stirring.
- Continue stirring the reaction mixture at room temperature for 1-2 hours.
- If a precipitate forms, filter the solid product. If not, treat the mixture with dilute hydrochloric acid to precipitate the product and remove any unreacted 4-fluoroaniline.
- Wash the solid product with water to remove unreacted succinic anhydride and succinic acid.
- Recrystallize the crude N-(4-fluorophenyl)succinamic acid from ethanol to obtain a pure product.

Step 2: Cyclization to N'-(4-fluorophenyl)butanediamide (N-(4-fluorophenyl)succinimide)

- Heat the purified N-(4-fluorophenyl)succinamic acid with a dehydrating agent such as acetic anhydride or thionyl chloride.
- Alternatively, heat the succinamic acid above its melting point to induce thermal cyclization.
- After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
- Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure N'-(4-fluorophenyl)butanediamide.

Spectroscopic Characterization

NMR Spectroscopy:

- Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

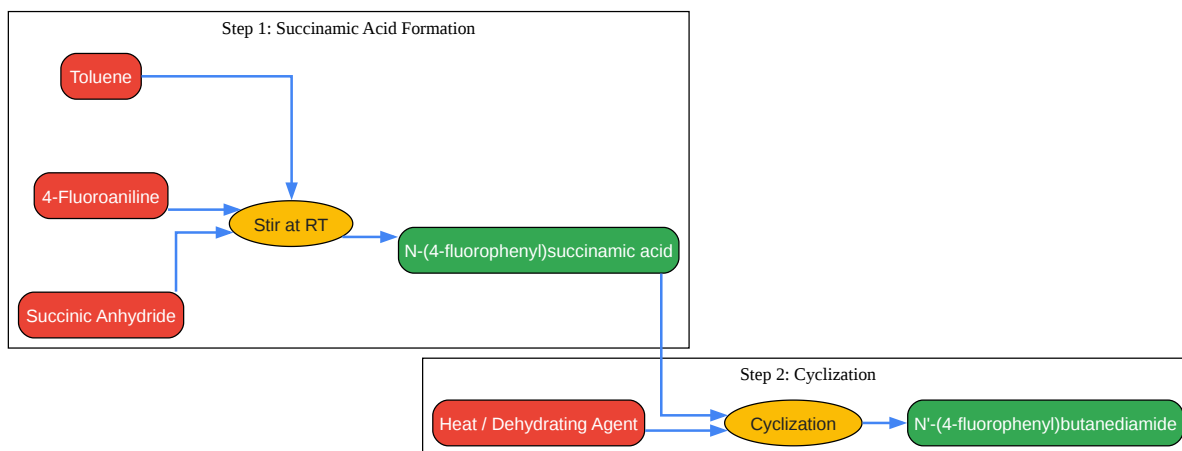
- Prepare a sample of the solid product as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

- Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI).
- For Electron Ionization (EI), acquire the mass spectrum, typically at 70 eV.
- Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

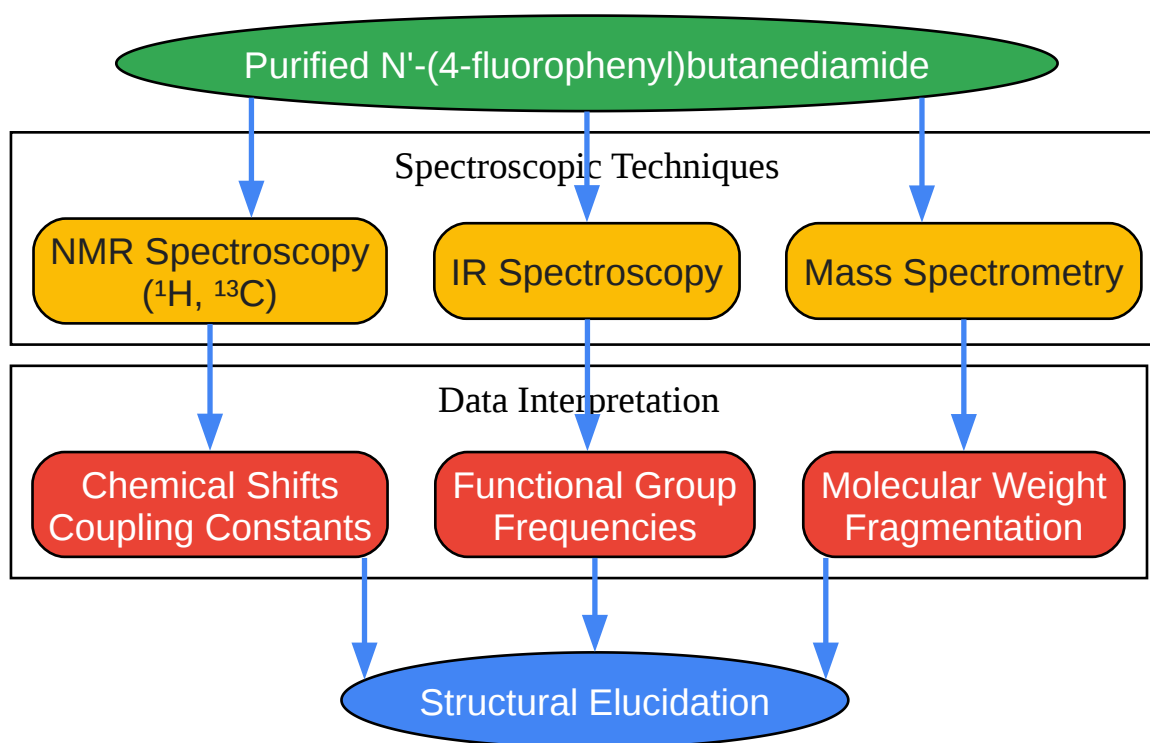
Synthesis Workflow



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Caption: Synthesis workflow for **N'-(4-fluorophenyl)butanediamide**.

Spectroscopic Analysis Workflow



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Caption: Logical workflow for the spectroscopic analysis of the target compound.

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